1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole
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Overview
Description
1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, an ethylthio group, and a phenyl group attached to the imidazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine, ethylthiol, and benzaldehyde with a suitable catalyst can lead to the formation of the desired imidazole derivative. The reaction typically requires a solvent such as ethanol or acetonitrile and may be carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-phenyl-1H-imidazole: Lacks the ethylthio group, which may affect its biological activity and chemical reactivity.
1-benzyl-2-(methylthio)-5-phenyl-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group, which may influence its properties.
1-benzyl-2-(ethylthio)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, leading to different chemical and biological properties.
Uniqueness
1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole is unique due to the presence of both the ethylthio and phenyl groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups within the imidazole framework makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-2-ethylsulfanyl-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-2-21-18-19-13-17(16-11-7-4-8-12-16)20(18)14-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGBXWDWBWDCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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